N-(5-aminopentyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(5-aminopentyl)-2-nitrobenzenesulfonamide is a chemical compound characterized by the presence of an aminopentyl group attached to a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopentyl)-2-nitrobenzenesulfonamide typically involves the following steps:
Nitration of Benzenesulfonamide: The initial step involves the nitration of benzenesulfonamide to introduce a nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated benzenesulfonamide is then subjected to alkylation with 5-bromopentylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopentyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group in the aminopentyl chain can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Potassium carbonate, various nucleophiles (e.g., alkyl halides).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-(5-aminopentyl)-2-aminobenzenesulfonamide.
Substitution: Formation of substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxo derivatives of the aminopentyl chain.
Scientific Research Applications
N-(5-aminopentyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of sulfonamide-based drugs.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Materials Science: It can be incorporated into polymer matrices to modify their properties, such as enhancing thermal stability or introducing functional groups for further chemical modifications.
Analytical Chemistry: The compound can serve as a standard or reagent in analytical methods for the detection and quantification of sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-(5-aminopentyl)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamide derivatives typically act by inhibiting enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria. The aminopentyl chain may enhance the binding affinity and specificity of the compound to its target enzyme.
Comparison with Similar Compounds
N-(5-aminopentyl)-2-nitrobenzenesulfonamide can be compared with other sulfonamide derivatives such as:
N-(4-aminobutyl)-2-nitrobenzenesulfonamide: Similar structure but with a shorter alkyl chain, which may affect its binding properties and reactivity.
N-(5-aminopentyl)-4-nitrobenzenesulfonamide: The position of the nitro group on the benzene ring is different, which can influence the electronic properties and reactivity of the compound.
N-(5-aminopentyl)-2-chlorobenzenesulfonamide:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable building block in medicinal chemistry, biological studies, materials science, and analytical chemistry. Understanding its preparation methods, chemical reactivity, and applications can facilitate its use in developing new materials and therapeutic agents.
Properties
IUPAC Name |
N-(5-aminopentyl)-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c12-8-4-1-5-9-13-19(17,18)11-7-3-2-6-10(11)14(15)16/h2-3,6-7,13H,1,4-5,8-9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSODYDMEQMTKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263617 | |
Record name | N-(5-Aminopentyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240423-10-3 | |
Record name | N-(5-Aminopentyl)-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240423-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Aminopentyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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